Imidazopyridine
imidazopyridines are a class of heterocyclic compounds characterized by the presence of an imidazole ring fused to a pyridine ring. These molecules exhibit diverse biological activities and have been investigated for various applications, including pharmacological and agrochemical uses. Due to their unique structural features, imidazopyridines can serve as potent inhibitors of enzymes such as histone deacetylases (HDACs), protein kinases, and other drug targets involved in cancer, inflammation, and neurological disorders. Additionally, they are explored for their potential as fungicides, insecticides, and herbicides due to their ability to modulate ion channels and disrupt cell signaling pathways. The structural diversity of imidazopyridines allows for the design of molecules with specific biological properties, making them attractive candidates in drug discovery and development processes.

Struktur | Chemischer Name | CAS | MF |
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3-{8-bromoimidazo1,2-apyridin-3-yl}propanoic acid | 1540563-95-8 | C10H9BrN2O2 |
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8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid | 1504302-33-3 | C9H12N2O2 |
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2-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine | 1242996-56-0 | C12H18N4 |
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2-Aminodipyrido1,2-a:3',2’-dimidazole Dihydrochloride | 1980075-70-4 | C10H10Cl2N4 |
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2-cyclohexylimidazo1,2-apyridine-7-carboxylic acid | 1488325-11-6 | C14H16N2O2 |
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3-{imidazo1,2-apyridin-3-yl}piperidine | 1369326-23-7 | C12H15N3 |
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1-bromo-6-chloroimidazo1,5-apyridine | 1909309-88-1 | C7H4BrClN2 |
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N-(oxolan-2-yl)methyl({5-methylimidazo1,2-apyridin-2-yl}methyl)sulfanylcarbothioamide | 622794-00-7 | C15H19N3OS2 |
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ethyl 2,8-dimethylimidazo1,2-apyridine-3-carboxylate | 241146-66-7 | C12H14N2O2 |
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UMB298 | 2266569-73-5 | C27H31ClN4O2 |
Verwandte Literatur
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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